

Application Notes and Protocols for Imaging with 2-Methylquinolin-3-ol

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Compound of Interest

Compound Name: 2-Methylquinolin-3-ol

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A Novel Fluorophore for Cellular Imaging: Unveiling the Potential of 2-Methylquinolin-3-ol

Introduction

The quinoline scaffold is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties and synthetic versatility.^{[1][2]} Modifications to the quinoline core can modulate its spectral characteristics, making it a highly tunable platform for various imaging applications, including live-cell imaging and pH sensing.^{[1][3]} This application note introduces **2-Methylquinolin-3-ol**, a simple quinoline derivative, as a potential fluorescent probe for cellular imaging. We will explore its fundamental properties, provide a detailed synthesis protocol, and offer comprehensive guidelines for its application in fluorescence microscopy. While specific photophysical data for **2-Methylquinolin-3-ol** is not extensively documented in publicly available literature, we will provide estimated characteristics based on closely related quinoline derivatives to guide initial experimental design.

Physicochemical Properties of 2-Methylquinolin-3-ol

2-Methylquinolin-3-ol is a small organic molecule with the following key identifiers:

Property	Value	Reference
Chemical Formula	C ₁₀ H ₉ NO	[2][4]
Molecular Weight	159.18 g/mol	[2][4]
CAS Number	613-19-4	[2][4]

Fluorescent Properties: An Investigative Outlook

The fluorescence of quinoline derivatives is often characterized by intramolecular charge transfer (ICT), which can result in a large Stokes shift, a desirable feature for minimizing self-quenching and improving signal-to-noise ratio in imaging experiments. The photophysical properties of these compounds are also frequently sensitive to their local environment, a phenomenon known as solvatochromism. This sensitivity can be exploited for sensing applications.

Estimated Photophysical Properties

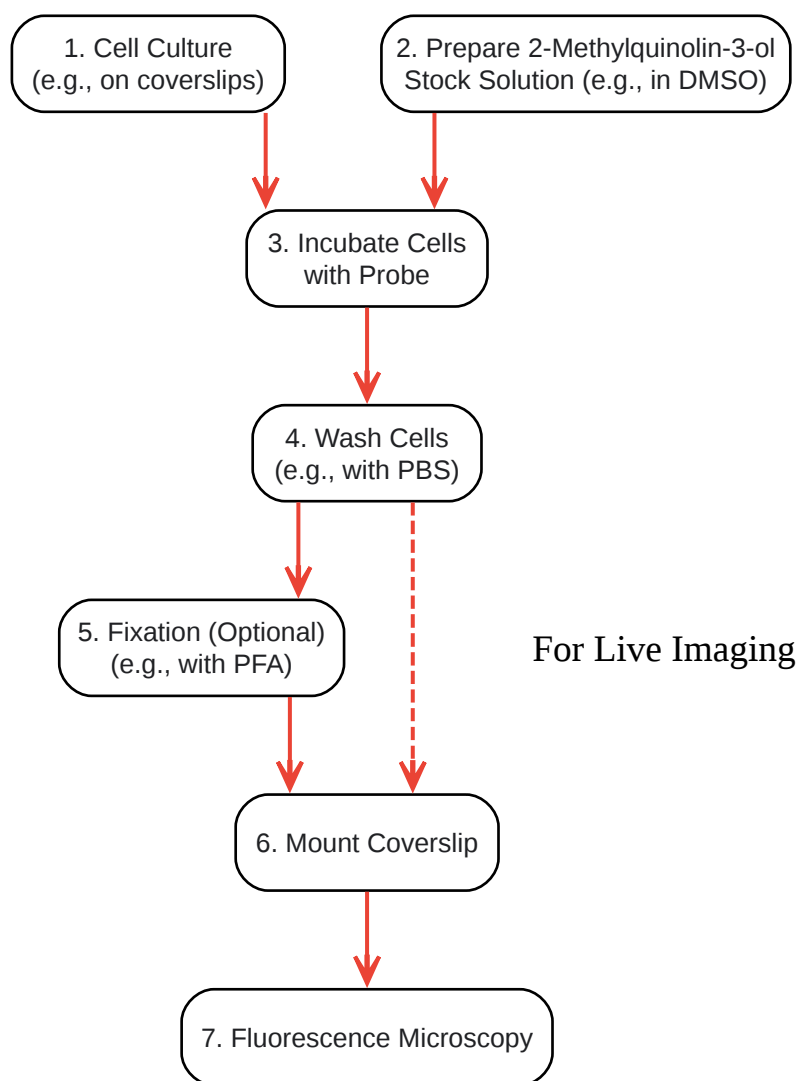
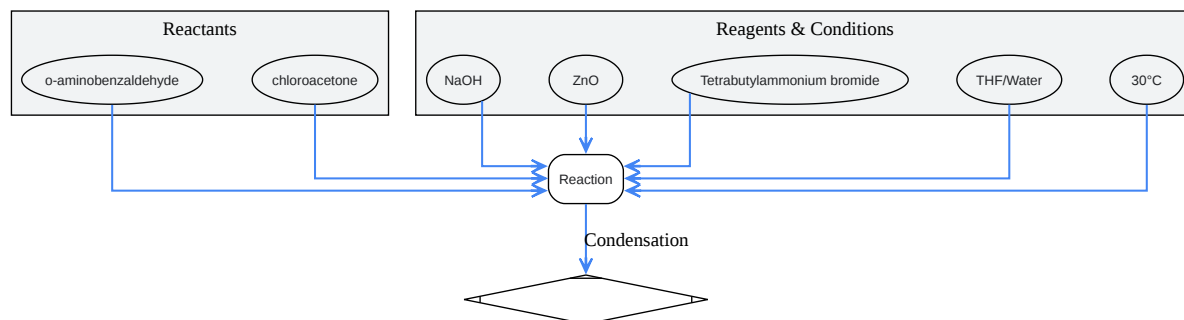
Based on the analysis of various quinoline derivatives, the following are estimated photophysical properties for **2-Methylquinolin-3-ol**. It is crucial to note that these values are predictive and require experimental verification.

Parameter	Estimated Value	Notes
Excitation Maximum (λ_{ex})	~350 - 380 nm	Quinoline derivatives often absorb in the near-UV to blue region of the spectrum.
Emission Maximum (λ_{em})	~450 - 500 nm	A significant Stokes shift is anticipated, resulting in emission in the blue-green region.
Stokes Shift	>100 nm	Large Stokes shifts are a common feature of ICT-based fluorophores.
Quantum Yield (Φ)	Variable	The quantum yield will be highly dependent on the solvent and local environment.
Solvatochromism	Expected	A red shift in emission is predicted with increasing solvent polarity.
pH Sensitivity	Likely	The phenolic hydroxyl group and the quinoline nitrogen suggest potential pH-dependent fluorescence.

Synthesis of 2-Methylquinolin-3-ol

A reliable synthesis of **2-Methylquinolin-3-ol** involves the condensation of o-aminobenzaldehyde with chloroacetone. The following protocol is adapted from established methods.

Diagram of Synthetic Pathway



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